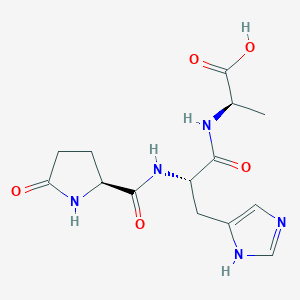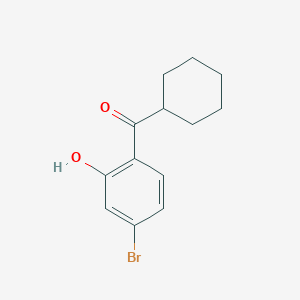
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound with the molecular formula C13H15BrO2 It is a member of the cyclohexyl phenyl methanones class and is characterized by the presence of a bromine atom, a hydroxyl group, and a cyclohexyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be synthesized through the reaction of cyclohexanecarbonyl chloride with m-bromophenol in the presence of aluminum chloride. The reaction is typically carried out without a solvent at a temperature of 120°C for 1-2 hours, yielding the product in 57-64% yield . Another method involves the Fries rearrangement of m-bromophenyl cyclohexanecarboxylate with aluminum chloride at 100°C for 1 hour, achieving a yield of 71% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the high-temperature conditions are typical of industrial organic synthesis processes.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 4-Bromo-2-methoxyphenol
- 4-Bromo-2-(hydroxymethyl)phenol
Uniqueness
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of a cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique reactivity and applications.
Propriétés
Numéro CAS |
81066-16-2 |
|---|---|
Formule moléculaire |
C13H15BrO2 |
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
(4-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
Clé InChI |
LOEXZFSLAOGCLR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


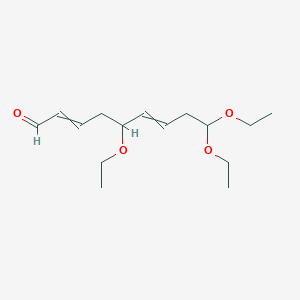
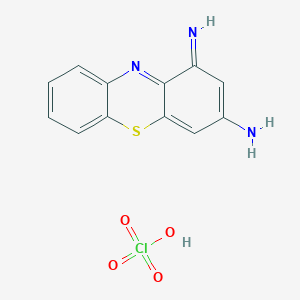
![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)

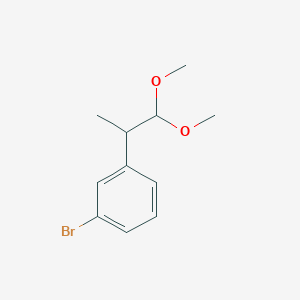
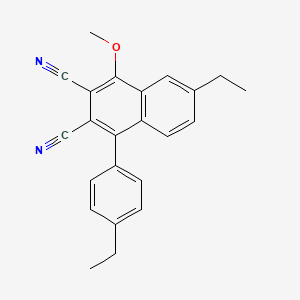
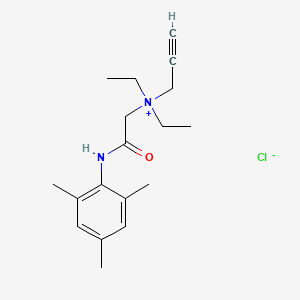
![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)

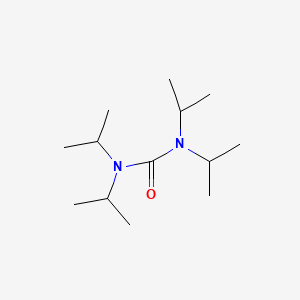
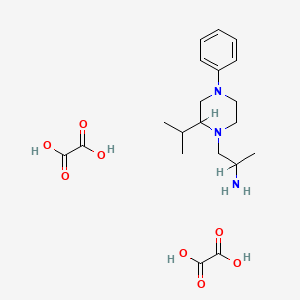
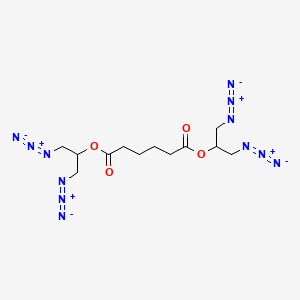
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
